8-Demethyl Ivabradine

Overview

Description

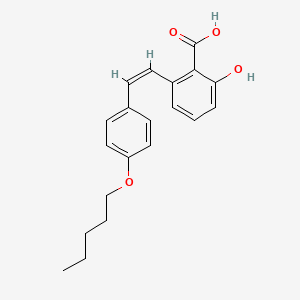

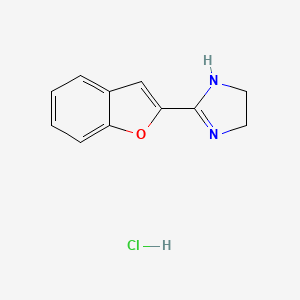

8-Demethyl Ivabradine is a metabolite of Ivabradine . Ivabradine is an orally bioavailable, hyperpolarization-activated, cyclic nucleotide-gated (HCN) channel blocker .

Molecular Structure Analysis

The 8-Demethyl Ivabradine molecule contains a total of 70 bonds. There are 36 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, and 1 four-membered ring .Scientific Research Applications

Heart Rate Management and Cardiovascular Diseases

Ivabradine exhibits a unique mechanism by selectively inhibiting the If current in the sinoatrial node, effectively reducing heart rate without impacting myocardial contractility or vascular tone. This specific action renders it an adjunct therapy for conditions like heart failure with reduced ejection fraction, showcasing improved clinical outcomes such as reduced heart failure readmissions. Its role extends to treating patients with inappropriate sinus tachycardia, offering an alternative for those intolerant to beta-blockers and/or calcium channel blockers (Chen et al., 2021).

Anti-Anginal and Anti-Ischemic Properties

Ivabradine's antianginal and anti-ischemic properties compare favorably with established antianginal agents, such as beta-blockers and calcium channel antagonists, in the treatment of chronic stable angina pectoris. It has been identified as a key agent in managing patients with coronary artery disease, particularly those with an elevated heart rate, due to its specific pharmacodynamic and pharmacokinetic properties (Riccioni, 2011).

Cardiac Remodeling and Heart Failure

The application of Ivabradine in cardiac remodeling and heart failure highlights its significance in modulating heart rate and exhibiting pleiotropic effects, which are independent of its heart-rate-reducing effects. Its suppressive effects on cardiac remodeling have been demonstrated in animal models, reducing myocardial fibrosis, apoptosis, inflammation, and oxidative stress, and enhancing autophagy. These findings suggest a potential beneficial impact on ventricular dysfunction progression to heart failure, underscoring the necessity for further elucidation of its molecular mechanisms (Kamisah & Che Hassan, 2023).

Clinical Effectiveness Beyond Heart Rate Lowering

The clinical effectiveness of Ivabradine extends beyond mere heart rate lowering. It plays a pivotal role in the management of chronic stable angina and heart failure, evidencing beneficial effects with a tolerable safety profile. The drug's specific action on the If current, leading to heart rate reduction, contributes significantly to its therapeutic benefits in coronary artery disease and heart failure management, making it a valuable addition to conventional therapy regimens (Gammone et al., 2020).

Mechanism of Action

- The If channels are highly expressed in the sinoatrial node , which plays a crucial role in heart rate regulation .

- Unlike non-dihydropyridine calcium channel blockers and beta blockers, which have negative ionotropic effects, 8-Demethyl Ivabradine offers a more favorable side effect profile due to its selective action on heart rate without causing serious adverse effects .

- This effect is beneficial for patients with stable symptomatic chronic heart failure and dilated cardiomyopathy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

properties

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-12-23(31-2)22(29)11-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPIAMMIUINAOW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747567 | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Demethyl Ivabradine | |

CAS RN |

304464-97-9 | |

| Record name | 8-Demethyl ivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304464979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-8-hydroxy-7-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEMETHYL IVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R563KE5HR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)

![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)

![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)